3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine
Overview
Description
“3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C9H13FN2 . It has a molecular weight of 168.21 g/mol . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The InChI code for “3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine” is 1S/C9H13FN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine” is a powder that is stored at room temperature .Scientific Research Applications
Polyimide Synthesis
3-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is utilized in the synthesis of soluble fluoro-polyimides, as demonstrated by Xie et al. (2001). These polyimides, synthesized from fluorine-containing aromatic diamines, exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them valuable in high-performance polymer applications (Xie et al., 2001).
Microdomain Formation
Ranjbar-Karimi et al. (2013) explored the behavior of N-(2,3,5,6-Tetrafluoropyridin-4-yl)benzene-diamines, related to 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, in forming fluoro and hydrocarbon microdomains. These findings highlight the potential of such compounds in the development of materials with specific microstructural properties (Ranjbar‐Karimi et al., 2013).
Synthesis of Novel Compounds
Menteşe et al. (2015) described the synthesis of a new series of benzimidazoles using 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, showing the compound's relevance in creating novel chemical entities with potential pharmaceutical applications (Menteşe et al., 2015).
Development of Chiral Diamines
Braun et al. (2008) utilized similar compounds in the synthesis of chiral 1,3-diamines, a rare class of chemicals, indicating its potential in creating chiral compounds for pharmaceutical purposes (Braun et al., 2008).
Fluorine-Hydrocarbon Separation
The study by Ranjbar-Karimi et al. (2013) also shed light on the separation properties of fluorinated and hydrocarbon moieties in certain compounds, suggesting potential applications in separation technologies and material science (Ranjbar‐Karimi et al., 2013).
Fluorescent Receptor Development
Pawar et al. (2015) developed a fluorescent receptor based on the well-known benzene-1,2-diamine structure, demonstrating the utility of such compounds in the development of fluorescence-quenching chemosensors for multianalyte detection, particularly for Ni2+ and Cu2+ ions (Pawar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-1-N-propan-2-ylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTDLGUALTZRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.